molecular formula C12H24N2O2 B13970045 (R)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13970045
M. Wt: 228.33 g/mol
InChI Key: BFGCSPMSQGLQIH-SNVBAGLBSA-N
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Description

®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester and a methylaminoethyl group. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Methylaminoethyl Group: This step involves the alkylation of the pyrrolidine ring with a methylaminoethyl halide under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methylaminoethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets,

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-(methylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-7-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

BFGCSPMSQGLQIH-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CCNC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCNC

Origin of Product

United States

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